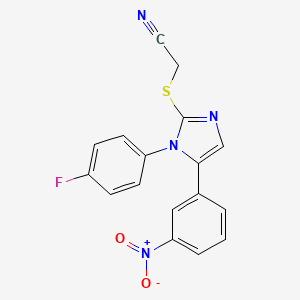![molecular formula C13H15NO2S B2463743 5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-55-8](/img/structure/B2463743.png)
5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system
作用机制
Target of Action
The primary targets of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone are the trace amine-associated receptors (TAARs) , especially TAAR1 . TAARs are a class of G protein-coupled receptors that are known to be involved in modulating neurotransmission in the brain.
Mode of Action
The compound interacts with its targets, the TAARs, by binding to these receptors. This binding event triggers a series of intracellular events, leading to changes in neurotransmission
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving neurotransmission, particularly the pathways involving trace amines. Trace amines are biogenic amines present in trace amounts in the tissues of mammals, especially in the brain where they act as neuromodulators .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmission. By interacting with TAARs, the compound can influence the activity of neurons, potentially leading to changes in behavior and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and metabolism of the compound, thereby affecting its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
化学反应分析
Types of Reactions
5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
相似化合物的比较
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-azabicyclo[2.2.1]heptane: Known for its applications in synthetic organic chemistry and pharmacology.
Uniqueness
5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also provides a rigid framework that can be exploited in the design of novel bioactive molecules.
属性
IUPAC Name |
(3-methylsulfanylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-17-12-4-2-3-9(5-12)13(15)14-7-11-6-10(14)8-16-11/h2-5,10-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBFEQONZLWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2463660.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)
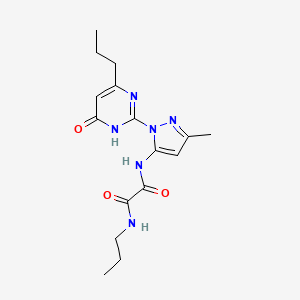
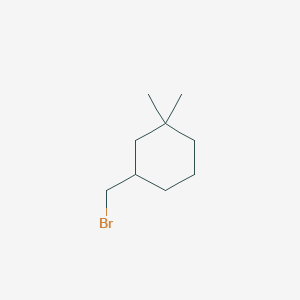
![N9,N11-diheptyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide](/img/structure/B2463669.png)
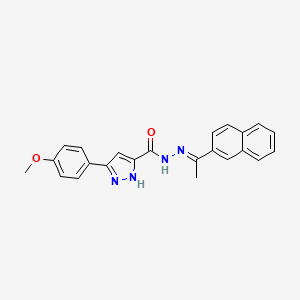
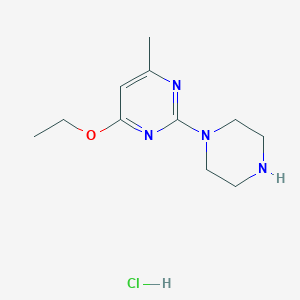
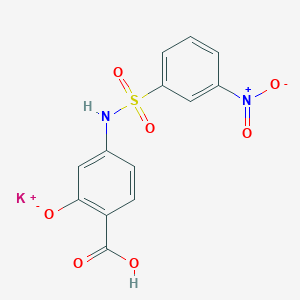
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2463677.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)
![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
![N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide](/img/structure/B2463682.png)
